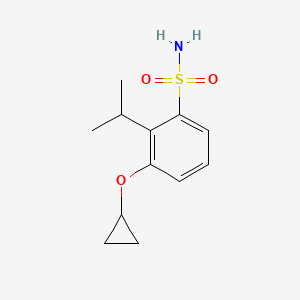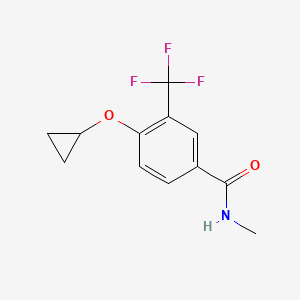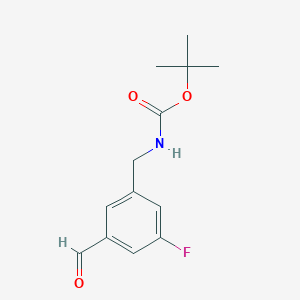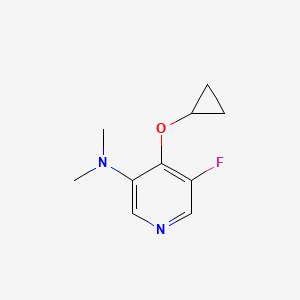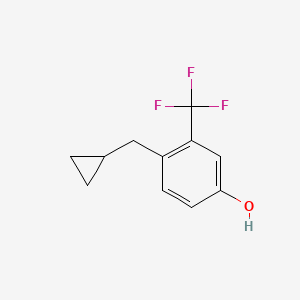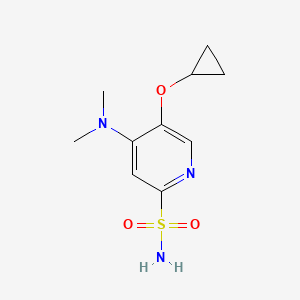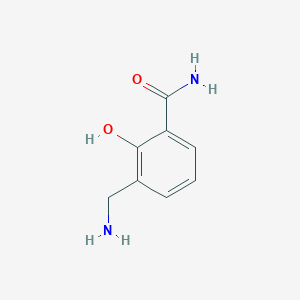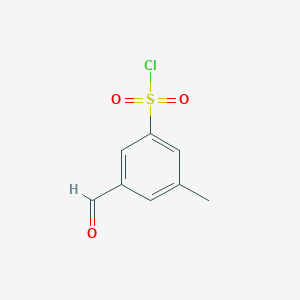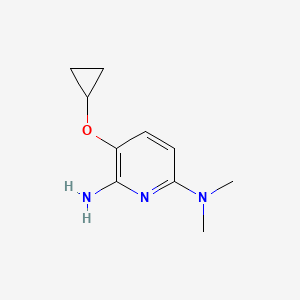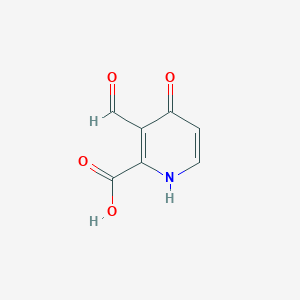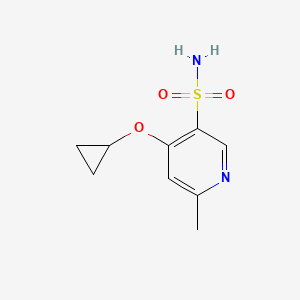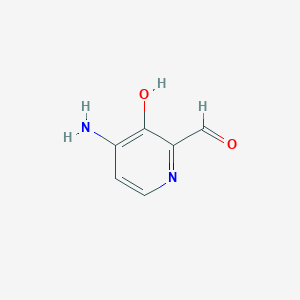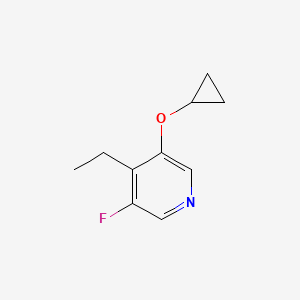
3-Cyclopropoxy-4-ethyl-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-ethyl-5-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is part of a broader class of fluoropyridines, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 3-Cyclopropoxy-4-ethyl-5-fluoropyridine, typically involves nucleophilic substitution reactions. One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . This method has been applied to synthesize various substituted fluoropyridines with high yields.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale nucleophilic substitution reactions using similar fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-4-ethyl-5-fluoropyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium azide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce azido derivatives, while oxidation with potassium permanganate can yield oxidized pyridine derivatives .
Applications De Recherche Scientifique
3-Cyclopropoxy-4-ethyl-5-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-ethyl-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring enhances its electron-withdrawing properties, affecting the compound’s reactivity and interactions with other molecules. This can lead to various biological effects, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Cyclopropoxy-4-ethyl-5-fluoropyridine include other fluorinated pyridines such as:
- 3,4-Difluoropyridine
- 2,5-Difluoropyridine
- Pentafluoropyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the cyclopropoxy and ethyl groups, which can significantly influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-ethyl-5-fluoropyridine |
InChI |
InChI=1S/C10H12FNO/c1-2-8-9(11)5-12-6-10(8)13-7-3-4-7/h5-7H,2-4H2,1H3 |
Clé InChI |
IELNZGJSUMJZEK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1OC2CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


